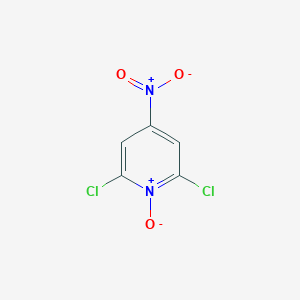

2,6-Dichloro-4-nitropyridine-N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136570. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOLKOLHQCMQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382798 | |

| Record name | 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-01-1 | |

| Record name | 2587-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-nitropyridine-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-nitropyridine-N-oxide (CAS: 2587-01-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-nitropyridine-N-oxide (CAS number 2587-01-1), a versatile heterocyclic compound with significant potential in medicinal chemistry, agrochemicals, and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed account of its synthesis and reactivity, and explores its known and potential biological activities. Particular emphasis is placed on its utility as a building block in the synthesis of novel compounds through nucleophilic aromatic substitution. While the precise biological signaling pathways modulated by this specific compound are not extensively documented in current literature, this guide discusses plausible mechanisms of action based on the reactivity of its functional groups and the known activities of related nitropyridine derivatives.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of two chlorine atoms, a nitro group, and an N-oxide moiety on the pyridine ring results in a highly electron-deficient aromatic system, which dictates its chemical reactivity.[2]

| Property | Value | Reference(s) |

| CAS Number | 2587-01-1 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₃ | [1][2] |

| Molecular Weight | 208.99 g/mol | [1] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 176-180 °C | [3] |

| Boiling Point (Predicted) | 415.6 ± 40.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Chloroform | [4] |

| pKa (Predicted) | -3.69 ± 0.10 | [4] |

Synthesis and Characterization

Synthesis

The synthesis of this compound can be achieved through a multi-step process typically involving the chlorination, nitration, and N-oxidation of a pyridine precursor. The order of these steps can be varied. A common synthetic route starts with the N-oxidation of 2,6-dichloropyridine, followed by nitration.

Experimental Protocol: Synthesis of this compound

-

Step 1: N-oxidation of 2,6-Dichloropyridine A solution of 2,6-dichloropyridine in a suitable solvent such as dichloromethane is treated with an oxidizing agent. m-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation.[5] The reaction is typically carried out at a low temperature (0-5 °C) initially and then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.[5]

-

Step 2: Nitration of 2,6-Dichloropyridine-N-oxide The crude 2,6-dichloropyridine-N-oxide obtained from the previous step is then subjected to nitration. A mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture) is typically employed.[2] The reaction is highly exothermic and requires careful temperature control, with the reaction mixture being heated to around 80-130 °C to drive the reaction to completion.[2]

-

Work-up and Purification Following the nitration, the reaction mixture is cooled and carefully quenched by pouring it onto ice. The precipitated solid product is collected by filtration, washed with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Spectroscopic Characterization

-

¹H NMR: Due to the symmetry of the molecule, a single signal in the aromatic region is expected for the two equivalent protons at the 3 and 5 positions. For the related compound 2,6-dichloropyridine, the protons appear as a multiplet.[6]

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the chlorine atoms (C2 and C6) would appear at a characteristic chemical shift, as would the carbon bearing the nitro group (C4) and the carbons at the 3 and 5 positions.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the N-oxide group, and the symmetric and asymmetric stretching vibrations of the nitro group. Data for the related 4-nitropyridine-N-oxide shows characteristic peaks for these functional groups.[7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (208.99 g/mol ) and characteristic fragmentation patterns.[5]

Chemical Reactivity: Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in this compound, enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNA).[2] The chlorine atoms at the 2 and 6 positions are excellent leaving groups and are readily displaced by a variety of nucleophiles.

The reaction proceeds via a Meisenheimer-type intermediate, following an addition-elimination mechanism.[2]

General Mechanism of Nucleophilic Aromatic Substitution

Caption: Addition-elimination mechanism for nucleophilic substitution.

Reactions with Amines

This compound reacts readily with primary and secondary amines to yield the corresponding amino-substituted derivatives. These reactions are typically carried out in a suitable solvent at elevated temperatures.

Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)

-

A solution of this compound in a high-boiling point solvent such as dimethylformamide (DMF) is treated with an excess of aniline.

-

The reaction mixture is heated, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Reactions with Alkoxides

Alkoxides, such as sodium methoxide or ethoxide, are potent nucleophiles that can displace the chloro substituents to form the corresponding alkoxy derivatives. These reactions are typically performed in the corresponding alcohol as the solvent.

Reactions with Thiols

Thiols, in the presence of a base to form the more nucleophilic thiolate, can also participate in nucleophilic substitution reactions with this compound to afford thioether derivatives.

Biological Activity and Potential Applications

The biological activities of this compound have been explored in several contexts, primarily driven by the reactivity of its functional groups.

Antimicrobial and Herbicidal Activity

Pyridine-N-oxide derivatives, particularly those with nitro groups, are known to possess antimicrobial and herbicidal properties.[8][9] The mode of action is often attributed to the reductive activation of the nitro group within the target organism, leading to the formation of reactive nitrogen species that can damage cellular components such as DNA and proteins.[9] this compound has been investigated for its potential as an antimicrobial agent and is used in the development of herbicides and fungicides.[8]

Plausible Mechanism of Antimicrobial Action

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. Buy this compound | 2587-01-1 [smolecule.com]

- 3. This compound | CAS#:2587-01-1 | Chemsrc [chemsrc.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure of 2,6-Dichloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 2,6-dichloro-4-nitropyridine-N-oxide. The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and materials science.

Molecular Structure

This compound (C₅H₂Cl₂N₂O₃) is a crystalline solid characterized by a pyridine-N-oxide ring substituted with two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position.[1] The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the molecule.

Crystallographic Data

The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The key finding from the crystallographic analysis is that the nitro group is nearly coplanar with the pyridine ring, with a reported twist angle of 4.00(6)°.[2] This planarity suggests a high degree of electron delocalization across the molecule. The crystal packing is characterized by a herringbone pattern.[2]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₅H₂Cl₂N₂O₃ |

| Formula Weight | 208.99 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.863(1) |

| b (Å) | 9.897(2) |

| c (Å) | 13.234(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 768.1(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.808 |

Note: Specific atom coordinates, bond lengths, and angles are typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).

Key Structural Features

The molecular geometry is crucial for understanding its chemical behavior. Below is a summary of selected, theoretically calculated bond lengths, which highlight the influence of the substituents on the pyridine ring.

Table 2: Selected Calculated Bond Lengths in this compound

| Bond | Bond Length (Å) |

| N(1)-O(1) | 1.25 |

| C(4)-N(2) | 1.48 |

| N(2)-O(2) | 1.22 |

| N(2)-O(3) | 1.22 |

| C(2)-Cl(1) | 1.72 |

| C(6)-Cl(2) | 1.72 |

| N(1)-C(2) | 1.37 |

| N(1)-C(6) | 1.37 |

| C(2)-C(3) | 1.38 |

| C(3)-C(4) | 1.39 |

| C(4)-C(5) | 1.39 |

| C(5)-C(6) | 1.38 |

Note: These are representative values from computational models and may differ slightly from experimental values obtained from X-ray crystallography.

Caption: 2D representation of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 2,6-dichloropyridine. The general workflow involves nitration followed by N-oxidation.

Synthesis of 2,6-Dichloro-4-nitropyridine

A common method for the nitration of 2,6-dichloropyridine involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

2,6-Dichloropyridine

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.

-

Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The solid precipitate of 2,6-dichloro-4-nitropyridine is collected by filtration, washed with cold water until the washings are neutral, and then dried.

N-Oxidation of 2,6-Dichloro-4-nitropyridine

The N-oxide is formed by the oxidation of the pyridine nitrogen. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). A general procedure for the N-oxidation of a substituted pyridine is as follows.[3]

Materials:

-

2,6-Dichloro-4-nitropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 2,6-dichloro-4-nitropyridine in dichloromethane in a reaction flask.

-

Cool the solution to 0-5°C in an ice bath.

-

Add m-CPBA portion-wise to the cooled solution, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to 4-5.

-

Stir the mixture for 2-3 hours, then filter.

-

Collect the filtrate, concentrate it, and dry to obtain the this compound product.

Caption: General synthesis workflow for this compound.

Spectroscopic Data

Table 3: Representative Spectroscopic Data for Substituted Pyridine-N-Oxides

| Technique | Compound | Key Features |

| ¹H NMR | 4-Nitropyridine-N-oxide | δ (ppm) in DMSO-d₆: 8.18 - 8.23 (m, 2H, H-2, H-6), 8.40 - 8.44 (m, 2H, H-3, H-5)[4] |

| ¹³C NMR | 4-Nitropyridine-N-oxide | δ (ppm) in DMSO-d₆: 121.31 (C-3, C-5), 140.20 (C-2, C-6), 142.01 (C-4)[4] |

| IR (KBr) | 4-Nitropyridine-N-oxide | ν (cm⁻¹): 3115, 3080 (C-H stretch, aromatic), 1600 (C=C stretch, aromatic), 1515, 1345 (N=O stretch, asymmetric and symmetric)[4] |

Biological Activity and Potential Signaling Pathways

This compound is utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.[5] Its biological activity is also being explored for pharmaceutical applications, with studies investigating its potential as an antimicrobial and anticancer agent.[1]

The antifungal mechanism of action for nitroaromatic N-oxides is believed to involve their ability to act as potent electron acceptors. This can lead to the disruption of cellular processes by interfering with sulfhydryl-containing enzymes, which are crucial for various metabolic pathways in fungi.[6]

Caption: A logical diagram of the proposed antifungal mechanism.

This guide provides a foundational understanding of the molecular structure and properties of this compound. Further detailed experimental data, particularly from crystallographic and spectroscopic analyses, will be invaluable for researchers working with this versatile compound.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,6-dichloro-4-nitropyridine-N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Core Synthesis Pathway

The most viable and commonly referenced synthetic route to this compound involves a two-step process. This pathway begins with the N-oxidation of 2,6-dichloropyridine to form 2,6-dichloropyridine-N-oxide, which is then followed by the nitration of this intermediate at the 4-position to yield the final product. This method is favored due to its directness and the availability of the starting materials.

Step 1: N-Oxidation of 2,6-Dichloropyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,6-dichloropyridine. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent. The N-oxide functionality is crucial as it deactivates the 2 and 6 positions to some extent while activating the 4-position for subsequent electrophilic substitution.

Step 2: Nitration of 2,6-Dichloropyridine-N-oxide

Following the formation of the N-oxide, the intermediate is subjected to nitration. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) at the C-4 position of the pyridine ring. The reaction is typically carried out using a mixture of a strong nitric acid source (e.g., fuming nitric acid) and a dehydrating agent like concentrated sulfuric acid. The N-oxide group directs the incoming electrophile to the 4-position.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound, based on established procedures for analogous compounds.

Protocol 1: Synthesis of 2,6-Dichloropyridine-N-oxide

This protocol is adapted from a patented procedure for the N-oxidation of 2,6-dichloropyridine.[2]

Materials:

-

2,6-Dichloropyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a reaction vessel, dissolve 50 g of 2,6-dichloropyridine in 400 ml of dichloromethane.

-

Cool the mixture to a temperature of 0-5 °C with stirring.

-

Slowly add 87.5 g of m-chloroperoxybenzoic acid to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir for 24 hours at a temperature of 20-25 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a DCM/MeOH (10:1) solvent system to confirm the complete consumption of m-CPBA.

-

Upon completion, concentrate the reaction solution under reduced pressure.

-

Add water to the residue to obtain a mixed solution.

-

Adjust the pH of the mixed solution to 4-5.

-

Stir the mixture for 2-3 hours, then filter to collect the filtrate.

-

Concentrate and dry the filtrate to obtain the target product, 2,6-dichloropyridine-N-oxide.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure for the nitration of a pyridine-N-oxide derivative, analogous to the nitration of 2,6-dichloropyridine-N-oxide.[3]

Materials:

-

2,6-Dichloropyridine-N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium carbonate solution

-

Acetone

Procedure:

-

Prepare the nitrating acid by slowly adding 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in a flask, while cooling in an ice bath and stirring. Bring the nitrating acid to 20 °C.

-

In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place the 2,6-dichloropyridine-N-oxide.

-

Heat the starting material to 60 °C.

-

Add the nitrating acid dropwise over 30 minutes with stirring. The internal temperature will initially drop.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

-

After cooling to room temperature, pour the reaction mixture over 150 g of crushed ice in a beaker.

-

Carefully add a saturated sodium carbonate solution in portions to neutralize the mixture to a pH of 7-8, which will result in the precipitation of a yellow crystalline solid.

-

Collect the precipitate by suction filtration.

-

To the crude product, add acetone to dissolve the product and separate it from the insoluble white salts by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the yellow product, this compound. The product can be further purified by recrystallization from acetone if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| N-Oxidation | 2,6-Dichloropyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-5 then 20-25 | 24 | 90 | 97 | [2] |

| Nitration (Analogous) | Pyridine-N-oxide | Fuming HNO₃, Concentrated H₂SO₄ | None | 125-130 | 3 | 42 | N/A | [3] |

| Nitration (Analogous) | 2-Chloropyridine-N-oxide | 90% HNO₃, Concentrated H₂SO₄ | None | up to 115 | 4 | N/A | N/A | [4] |

Note: The yield for the nitration step is based on the nitration of the parent pyridine-N-oxide and may vary for 2,6-dichloropyridine-N-oxide.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Synthesis of this compound.

References

2,6-Dichloro-4-nitropyridine-N-oxide physical properties (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2,6-dichloro-4-nitropyridine-N-oxide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document focuses on its melting point and solubility, presenting available data and outlining standard experimental protocols for their determination.

Core Physical Properties

This compound is a crystalline solid at room temperature.[1] Its physical characteristics are crucial for its handling, purification, and application in various synthetic procedures.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, various sources report a relatively consistent melting point range, typically between 166°C and 180°C. A sharp melting point range suggests a high degree of purity.

| Property | Reported Value (°C) |

| Melting Point | 176-180 |

| Melting Point | 166-170 |

| Melting Point | 169-172 |

| Melting Point | 176-180 |

Table 1: Reported Melting Points for this compound.

Solubility

A qualitative assessment of solubility is typically performed to guide solvent selection for synthesis, purification (e.g., recrystallization), and analytical characterization.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the melting point and solubility of a crystalline organic compound like this compound.

Determination of Melting Point

The melting point is determined as a temperature range, starting from the temperature at which the first liquid droplet appears to the temperature at which the entire solid mass has transitioned to a liquid. This is a standard method for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second determination is performed with a slow heating rate (1-2°C per minute) starting from a temperature approximately 20°C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid is observed and the temperature at which the last crystal melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Solubility

This protocol provides a general method for qualitatively assessing the solubility of an organic compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or burette

-

Spatula

Procedure:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a small test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.5 mL) is added to the test tube.

-

Dissolution Assessment: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Solvent Screening: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) to establish a solubility profile.

Visualized Workflow: Synthesis of this compound

The synthesis of this compound generally involves a multi-step process starting from a pyridine derivative. The following diagram illustrates a logical workflow for its synthesis.

Caption: General synthetic workflow for this compound.

References

The Reactivity Profile of 2,6-Dichloro-4-nitropyridine-N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-nitropyridine-N-oxide is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two chloro substituents, a nitro group, and an N-oxide moiety, render it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its synthesis, nucleophilic substitution reactions, and the reduction of its nitro and N-oxide functionalities. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

This compound is a crystalline solid with the molecular formula C₅H₂Cl₂N₂O₃. The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the two chlorine atoms at positions 2 and 6, the nitro group at position 4, and the N-oxide group. This high degree of electrophilicity makes it an excellent substrate for a variety of chemical transformations, enabling the synthesis of a diverse range of substituted pyridine derivatives. Its utility has been demonstrated in the preparation of compounds with potential applications in agrochemicals and pharmaceuticals.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the N-oxidation of 2,6-dichloropyridine followed by nitration of the resulting N-oxide.

N-Oxidation of 2,6-Dichloropyridine

The pyridine nitrogen is oxidized to an N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in the presence of an acid like acetic acid or trifluoroacetic anhydride.

Nitration of 2,6-Dichloropyridine-N-oxide

The subsequent nitration at the C4 position is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[2]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of analogous compounds.[1][3]

Materials:

-

2,6-Dichloropyridine

-

Hydrogen peroxide (30% solution)

-

Trifluoroacetic anhydride

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

Step 1: N-Oxidation

-

In a round-bottom flask, dissolve 2,6-dichloropyridine (1 equiv.) in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add trifluoroacetic anhydride (1.2 equiv.) to the stirred solution.

-

Carefully add hydrogen peroxide (30% solution, 1.5 equiv.) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-dichloropyridine-N-oxide, which can be used in the next step without further purification.

Step 2: Nitration

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (2 equiv.) to concentrated sulfuric acid (2 equiv.) in an ice bath.

-

Add the crude 2,6-dichloropyridine-N-oxide (1 equiv.) portion-wise to the nitrating mixture, keeping the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.[2]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. The chlorine atoms at the C2 and C6 positions are excellent leaving groups and are readily displaced by a variety of nucleophiles.

Regioselectivity

Nucleophilic attack occurs preferentially at the C2 and C6 positions, which are activated by the electron-withdrawing nitro and N-oxide groups.[2] The substitution can be controlled to achieve mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile.

Reaction with Various Nucleophiles

A wide range of nucleophiles, including amines, alkoxides, and thiols, can be employed to displace the chloro substituents. These reactions typically proceed via a Meisenheimer complex intermediate.

Quantitative Data for Nucleophilic Substitution

The following table summarizes representative data for the nucleophilic substitution reactions of this compound. Specific yields and reaction conditions can vary based on the nucleophile and solvent system used.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ammonia | aq. NH₃ | Methanol | 35-40 | 2 | 2-Amino-6-chloro-4-nitropyridine-N-oxide | ~75-85 |

| Methoxide | Sodium methoxide | Methanol | Reflux | 4 | 2-Chloro-6-methoxy-4-nitropyridine-N-oxide | >90 |

| Piperidine | Piperidine | Ethanol | Reflux | 6 | 2-Chloro-4-nitro-6-(piperidin-1-yl)pyridine-N-oxide | High |

| Hydrazine | Hydrazine hydrate | Ethanol | Room Temp | 12 | 2-Chloro-6-hydrazinyl-4-nitropyridine-N-oxide | Good |

Note: The yields are based on analogous reactions with similar substrates and serve as representative examples.[4]

Detailed Experimental Protocol: Monosubstitution with Ammonia

This protocol is adapted from a procedure for a similar substrate.[4]

Materials:

-

This compound

-

Aqueous ammonia (25% solution)

-

Methanol

Procedure:

-

Dissolve this compound (1 equiv.) in methanol in a round-bottom flask.

-

To the stirred solution, add aqueous ammonia (25% solution, 1.2 equiv.) at room temperature.

-

Heat the reaction mixture to 35-40 °C and maintain for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-amino-6-chloro-4-nitropyridine-N-oxide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Reduction Reactions

The nitro group and the N-oxide functionality of this compound can be selectively reduced using various reducing agents.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using common reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.[5]

Deoxygenation of the N-oxide

The N-oxide can be deoxygenated to the corresponding pyridine using reagents like phosphorus trichloride (PCl₃).[6] Photocatalytic methods have also been developed for the selective deoxygenation of pyridine N-oxides.[7][8]

Quantitative Data for Reduction Reactions

| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Nitro Reduction | Fe / Acetic Acid | Acetic Acid | Reflux | 1.5 | 4-Amino-2,6-dichloropyridine-N-oxide | High |

| N-oxide Deoxygenation | PCl₃ | Chloroform | Reflux | Overnight | 2,6-Dichloro-4-nitropyridine | ~78 |

Note: Yields are based on procedures for analogous compounds.[5][6]

Detailed Experimental Protocol: Reduction of the Nitro Group with Iron

This protocol is adapted from a procedure for a similar substrate.[5]

Materials:

-

This compound

-

Iron powder

-

Glacial acetic acid

-

Sodium hydroxide solution (50%)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend this compound (1 equiv.) and iron powder (3.5 equiv.) in glacial acetic acid.

-

Heat the mixture to reflux and stir vigorously for 1.5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a 50% aqueous sodium hydroxide solution to a pH of 7-8.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 4-amino-2,6-dichloropyridine-N-oxide, can be purified by recrystallization.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent modification of this compound.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the C2 and C6 positions and the selective reduction of the nitro and N-oxide groups. This guide provides a foundational understanding of its chemical behavior, supported by detailed experimental protocols and reactivity data, to empower researchers in the fields of drug discovery and materials science to effectively utilize this valuable compound in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles and under various catalytic conditions will undoubtedly lead to the discovery of novel molecules with important biological and material properties.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 2587-01-1 [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 6. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Reactivity: A Technical Guide to the Discovery and History of Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of pyridine N-oxides, a class of compounds that has significantly impacted synthetic and medicinal chemistry. From their initial synthesis to their application in complex drug molecules, this document details the key milestones, experimental methodologies, and the evolution of our understanding of their unique chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Introduction: A Serendipitous Discovery

The history of pyridine N-oxides begins in 1926 with the pioneering work of German chemist Jakob Meisenheimer. While investigating the reactions of tertiary amines with peroxybenzoic acid, he unexpectedly synthesized pyridine N-oxide, a stable, crystalline solid, from the oxidation of pyridine.[1] This discovery marked the inception of a new class of heterocyclic compounds with distinct reactivity compared to their parent pyridine counterparts. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, transforming it from a relatively unreactive aromatic system to a versatile synthon amenable to a wide range of chemical transformations.

Initially, the unique reactivity of pyridine N-oxides was not fully appreciated. However, with the commercialization of pyridine N-oxide in 1954, its potential as a synthetic intermediate began to be realized.[2] The N-oxide group acts as an "activating" group, facilitating both electrophilic and nucleophilic substitution reactions at positions that are typically unreactive in the parent pyridine. This newfound reactivity opened up novel synthetic pathways for the preparation of a diverse array of substituted pyridines, many of which are key structural motifs in pharmaceuticals, agrochemicals, and materials.

The Evolving Landscape of Pyridine N-Oxide Synthesis

Since Meisenheimer's initial discovery, the synthesis of pyridine N-oxides has been the subject of extensive research, leading to the development of a variety of efficient and selective methods. The choice of oxidizing agent and reaction conditions is crucial in achieving high yields and avoiding side reactions.

Early Methods and Key Developments

The classical method for the synthesis of pyridine N-oxides involves the direct oxidation of pyridines using peroxy acids.

Logical Relationship of Early Synthetic Approaches

Caption: Early synthetic routes to pyridine N-oxides primarily involved the oxidation of pyridine with peroxy acids.

Quantitative Comparison of Synthetic Methods

The efficiency of pyridine N-oxide synthesis has significantly improved over the years with the introduction of new oxidizing agents and catalytic systems. The following table summarizes the quantitative data for some of the key methods.

| Oxidizing Agent/System | Substrate | Reaction Conditions | Yield (%) | Reference |

| Peroxybenzoic Acid | Pyridine | Not specified in initial reports | - | [1] |

| 40% Peracetic Acid | Pyridine | 85°C, 50-60 min | 78-83 | [3] |

| H₂O₂ / Acetic Acid | Pyridine | Reflux | - | [4] |

| m-CPBA | 3-Substituted Pyridines | Dichloromethane, 20-25°C, 24h | High | [5][6] |

| H₂O₂ / MTO (catalyst) | Substituted Pyridines | - | High | [5] |

| H₂O₂ / TS-1 (catalyst) | 2-Chloropyridine | Water, 70-80°C, 1h | 98.88 | [7] |

Physicochemical Properties and Electronic Structure

The introduction of the N-oxide group profoundly influences the physicochemical properties of the pyridine ring. Pyridine N-oxide is a colorless, hygroscopic solid with a significantly higher boiling point and greater water solubility than pyridine.[8]

| Property | Pyridine | Pyridine N-Oxide |

| Molar Mass ( g/mol ) | 79.10 | 95.10[8] |

| Melting Point (°C) | -41.6 | 65-66[8] |

| Boiling Point (°C) | 115.2 | 270[8] |

| pKa (of conjugate acid) | 5.25 | 0.79[2] |

| Dipole Moment (D) | 2.22 | 4.24 |

The electronic structure of pyridine N-oxide is best described as a resonance hybrid, with significant contribution from dipolar resonance structures. This charge distribution leads to a high dipole moment and explains the increased reactivity of the ring towards both electrophiles (at the 4-position) and nucleophiles (at the 2- and 6-positions).

Resonance Structures of Pyridine N-Oxide

Caption: Resonance structures of pyridine N-oxide illustrate the delocalization of charge.

Applications in Drug Development and Synthesis

The unique reactivity of pyridine N-oxides has made them invaluable intermediates in the synthesis of numerous pharmaceuticals.

Synthesis of Omeprazole

A prominent example is the synthesis of omeprazole, a proton pump inhibitor used to treat acid reflux. The synthesis involves the use of 2,3,5-trimethylpyridine N-oxide as a key starting material.[9][10][11][12]

Synthetic Pathway of Omeprazole

Caption: Simplified synthetic pathway of omeprazole highlighting the role of the pyridine N-oxide intermediate.

Pyridine N-Oxide Derivatives in Signaling Pathways

Beyond their role as synthetic intermediates, some pyridine N-oxide derivatives have been shown to directly interact with and modulate biological signaling pathways. For instance, certain pyridine N-oxide derivatives have demonstrated anti-HIV activity by interfering with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14]

Caption: Experimental workflow for the synthesis of pyridine N-oxide using peracetic acid.

Procedure:

-

In a 1-L three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.

-

With stirring, add 250 mL (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.

-

After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

-

Evaporate the acetic acid solution on a steam bath under reduced pressure.

-

Distill the residue at a pressure of 1 mm or less. Collect the product at 100-105°C.

-

The yield is 103-110 g (78-83%) of colorless, solid pyridine N-oxide. [3]

Synthesis of 2-Chloropyridine N-Oxide

The synthesis of 2-chloropyridine N-oxide can be achieved through various methods, including the oxidation of 2-chloropyridine or the chlorination of pyridine N-oxide.

Procedure using Hydrogen Peroxide and a Catalyst:

-

In a 1000 mL four-necked flask, combine 200 g of 2-chloropyridine, 200 g of deionized water, and 6 g of a TS-1 molecular sieve catalyst.

-

Stir the mixture and heat to 65°C.

-

Over 15 minutes, add 200 g of 30% hydrogen peroxide dropwise, maintaining the reaction temperature between 70-80°C.

-

After the addition, continue the reaction for 1 hour.

-

Cool the reaction mixture to 45°C and filter to remove the catalyst. The filtrate contains 2-chloropyridine N-oxide. [7]

Conclusion

The discovery of pyridine N-oxides by Jakob Meisenheimer in 1926 has had a lasting impact on the field of chemistry. What began as a chemical curiosity has evolved into a cornerstone of modern synthetic and medicinal chemistry. The unique reactivity imparted by the N-oxide functionality has enabled the synthesis of a vast array of complex molecules, including life-saving drugs. The continued exploration of the chemistry of pyridine N-oxides promises to yield further innovations in drug discovery, materials science, and catalysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. baranlab.org [baranlab.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. a. Draw resonance contributors to show why pyridine-N-oxide is mo... | Study Prep in Pearson+ [pearson.com]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents [patents.google.com]

- 11. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 12. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 13. ovid.com [ovid.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Stability and Storage of 2,6-Dichloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-dichloro-4-nitropyridine-N-oxide. Aimed at professionals in research, chemical synthesis, and drug development, this document synthesizes available data to ensure the safe handling, storage, and maintenance of the compound's integrity. Due to the limited availability of specific quantitative stability data for this compound, information from structurally related analogues, particularly 4-nitropyridine-N-oxide, is referenced to infer potential stability characteristics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. Key properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Light yellow crystalline solid | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₃ | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| Melting Point | 166-170 °C[1] / 176-180 °C[2][3] | [1][2][3] |

| CAS Number | 2587-01-1 | [1] |

Stability Profile

This compound is generally stable under recommended storage conditions[4]. However, its stability can be compromised by several factors, including temperature, light, and moisture. The presence of both nitro and N-oxide functional groups suggests that the compound may be energetic and susceptible to decomposition under certain conditions.

Thermal Stability

Photostability

Exposure to light, particularly ultraviolet radiation, can be a catalyst for the degradation of nitroaromatic compounds. Studies on 4-nitropyridine-N-oxide have shown that its reaction with piperidine is accelerated by UV light[3]. Therefore, it is critical to protect this compound from light to prevent potential photodegradation.

Hydrolytic Stability

Information regarding the hydrolytic stability of this compound is scarce. However, the presence of chlorine atoms on the pyridine ring, activated by the electron-withdrawing nitro and N-oxide groups, makes the compound susceptible to nucleophilic attack[5]. Water, especially under non-neutral pH conditions, could potentially act as a nucleophile, leading to hydrolysis over time. The related compound, 4-nitropyridine-N-oxide, is noted to be potentially deliquescent, indicating its affinity for moisture[4][5].

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store at 0-8 °C[1]. Store in a cool place[4][7]. | To minimize the risk of thermal decomposition. |

| Light | Store in a light-resistant container. | To prevent photodegradation. |

| Moisture | Store in a dry environment[4][7]. Keep container tightly closed[4][6][7]. | To prevent hydrolysis and deliquescence. |

| Atmosphere | Store in a well-ventilated place[4][7]. | To ensure a safe storage environment. |

| Incompatibilities | Avoid strong oxidizing agents and acid chlorides[4][6]. | To prevent vigorous and potentially hazardous reactions. |

Decomposition

Upon decomposition, this compound is expected to release toxic fumes.

| Decomposition Products |

| Nitrogen oxides (NOx)[6] |

| Carbon monoxide (CO)[6] |

| Carbon dioxide (CO₂)[6] |

| Hydrogen chloride (HCl) |

Experimental Protocols

While specific, validated stability-indicating assay protocols for this compound are not publicly documented, a general approach based on established principles of pharmaceutical stability testing can be outlined.

General Stability-Indicating Method Development

A stability-indicating analytical method is crucial to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Column Selection: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation.

-

Wavelength Selection: The detection wavelength should be set at the maximum absorbance of this compound.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The resulting degradation products should be well-resolved from the parent peak.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a dichloropyridine precursor followed by N-oxidation, or the chlorination of a nitropyridine-N-oxide. One general synthetic approach is the nitration of 2,6-dichloropyridine followed by oxidation.

Visualizations

The following diagram illustrates the key factors that can affect the stability of this compound and the recommended storage conditions to mitigate these risks.

Caption: Factors influencing the stability of this compound.

This diagram illustrates the logical relationship between environmental factors that can lead to the decomposition of this compound and the recommended storage conditions that promote its stability. High temperature, light exposure, moisture, and incompatible materials are shown as drivers of decomposition, while storage in a cool, dark, dry, and isolated environment helps maintain the compound's integrity.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 6. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 7. mdpi.org [mdpi.org]

Theoretical Insights into the Reactivity of 2,6-dichloro-4-nitropyridine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 2,6-dichloro-4-nitropyridine-N-oxide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the electronic structure, reactivity, and potential biological interactions of this molecule, supported by computational data and established experimental protocols. Particular emphasis is placed on the theoretical underpinnings of its reactivity, leveraging Density Functional Theory (DFT) calculations to elucidate its molecular properties. Furthermore, this guide explores its potential as a microtubule-targeting agent, proposing a mechanism of action based on its interaction with the colchicine binding site of tubulin.

Introduction

This compound is a highly functionalized pyridine derivative characterized by the presence of two chlorine atoms at positions 2 and 6, a nitro group at position 4, and an N-oxide moiety. This unique combination of electron-withdrawing groups and a reactive N-oxide function bestows upon the molecule a distinct electronic profile, rendering it a valuable synthon for the development of novel pharmaceuticals and functional materials. The pyridine N-oxide scaffold itself is a privileged structure in medicinal chemistry, known to enhance solubility and modulate the electronic properties of the parent heterocycle. The additional substitution with chloro and nitro groups further activates the pyridine ring towards nucleophilic attack, opening avenues for diverse chemical transformations.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have been instrumental in understanding the structure-reactivity relationships of such complex organic molecules. These computational approaches provide invaluable insights into molecular geometry, electronic charge distribution, and frontier molecular orbitals, which are key determinants of chemical reactivity and biological activity.

Theoretical Studies on Molecular Structure and Reactivity

The reactivity of this compound is largely governed by its electronic structure. Theoretical calculations, particularly using DFT with basis sets such as B3LYP/6-31G* and B3LYP/6-311++G(d,p), have been employed to investigate its molecular properties.[1]

Molecular Geometry

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Pyridine-N-Oxide Derivative.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.35 | C2-N1-C6 | 120.5 |

| C2-C3 | 1.39 | N1-C2-C3 | 120.0 |

| C3-C4 | 1.38 | C2-C3-C4 | 119.5 |

| C4-C5 | 1.38 | C3-C4-C5 | 120.0 |

| C5-C6 | 1.39 | C4-C5-C6 | 119.5 |

| C6-N1 | 1.35 | C5-C6-N1 | 120.5 |

| N1-O1 | 1.28 | C4-N2 | 1.48 |

| C2-Cl1 | 1.74 | O2-N2-O3 | 125.0 |

| C6-Cl2 | 1.74 | ||

| C4-N2 | 1.48 | ||

| N2-O2 | 1.22 | ||

| N2-O3 | 1.22 |

Note: The data presented is illustrative and based on calculations of similar substituted pyridine-N-oxide structures. Actual values for this compound may vary.

Electronic Properties and Reactivity Descriptors

The electronic landscape of this compound is dominated by the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, further modulated by the N-oxide functionality. This leads to a highly electron-deficient pyridine ring, which is activated towards nucleophilic aromatic substitution (SNA_r).

Mulliken Charge Distribution: DFT calculations are used to determine the partial atomic charges on each atom, providing a quantitative measure of the electron distribution. The carbon atoms attached to the chlorine atoms (C2 and C6) and the carbon atom bonded to the nitro group (C4) are expected to carry significant positive charges, making them susceptible to nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges (Illustrative).

| Atom | Charge (a.u.) |

| N1 | -0.15 |

| O1 | -0.45 |

| C2 | +0.30 |

| C3 | -0.10 |

| C4 | +0.40 |

| C5 | -0.10 |

| C6 | +0.30 |

| Cl (at C2) | -0.10 |

| Cl (at C6) | -0.10 |

| N (nitro) | +0.60 |

| O (nitro) | -0.40 |

Note: These values are estimations based on general principles and calculations on analogous compounds.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing substituents are expected to significantly lower the energy of the LUMO, making the molecule a good electrophile. A reported value for the LUMO energy is -1.92 eV.

Table 3: Frontier Molecular Orbital Energies and Related Properties.

| Parameter | Value |

| HOMO Energy | |

| LUMO Energy | -1.92 eV |

| HOMO-LUMO Gap | |

| Ionization Potential | |

| Electron Affinity |

Note: Specific values for HOMO and HOMO-LUMO gap require dedicated calculations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: nitration of a dichloropyridine precursor followed by N-oxidation, or vice-versa. Below is a representative protocol adapted from the synthesis of similar compounds.

Materials:

-

2,6-dichloropyridine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

Step 1: Nitration of 2,6-dichloropyridine

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 2,6-dichloropyridine to the cooled sulfuric acid with continuous stirring.

-

Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the solid to obtain 2,6-dichloro-4-nitropyridine.

Step 2: N-oxidation of 2,6-dichloro-4-nitropyridine

-

Dissolve 2,6-dichloro-4-nitropyridine in dichloromethane (DCM) in a round-bottom flask.

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Nucleophilic Aromatic Substitution (SNA_r)

The high electrophilicity of the pyridine ring in this compound makes it an excellent substrate for SNA_r reactions. The chlorine atoms at the C2 and C6 positions are readily displaced by a variety of nucleophiles.

General Procedure for Nucleophilic Substitution:

-

Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

-

Add the nucleophile (e.g., an amine, alkoxide, or thiol) to the solution. A base (e.g., triethylamine or potassium carbonate) may be required to facilitate the reaction.

-

Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization or column chromatography.

Visualization of Reaction Mechanisms and Signaling Pathways

Reaction Workflows

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Synthetic pathway to this compound.

Caption: General mechanism for nucleophilic aromatic substitution.

Proposed Biological Signaling Pathway: Microtubule Disruption

Recent studies have suggested that certain nitropyridine derivatives can act as microtubule-targeting agents by binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development. While direct evidence for this compound is pending, its structural features warrant investigation into this mechanism.

Caption: Proposed mechanism of anticancer activity via microtubule disruption.

Conclusion

Theoretical studies provide a powerful lens through which to understand the reactivity and potential applications of this compound. The computational data, though in some cases extrapolated from related compounds, consistently point towards a highly electrophilic pyridine ring, primed for nucleophilic substitution. This inherent reactivity, coupled with the biological relevance of the pyridine-N-oxide scaffold, positions this molecule as a promising platform for the design of novel therapeutic agents. The proposed interaction with the colchicine binding site of tubulin offers a compelling avenue for future research in the development of new anticancer drugs. The experimental protocols provided herein offer a practical starting point for the synthesis and further functionalization of this versatile compound. Continued investigation, combining both theoretical and experimental approaches, will be crucial in fully unlocking the potential of this compound in various scientific and industrial domains.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide from 2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process starting from 2,6-dichloropyridine. The protocols herein are based on established chemical literature and provide a comprehensive guide for laboratory synthesis.

Step 1: N-oxidation of 2,6-dichloropyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,6-dichloropyridine to form 2,6-dichloropyridine-N-oxide. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: N-oxidation with m-CPBA

This protocol is adapted from a procedure for the N-oxidation of various pyridine compounds.

Materials:

-

2,6-dichloropyridine

-

meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath with stirring.

-

Slowly add 87.5g of m-chloroperoxybenzoic acid to the solution at 0 °C.

-

Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a DCM/MeOH (10:1) solvent system to confirm the complete consumption of m-CPBA.

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add 800mL of water to the residue with stirring. A large amount of white solid (byproduct m-chlorobenzoic acid) will precipitate.

-

Adjust the pH of the mixture to 4 with a suitable acid or base and continue stirring for 2 hours.

-

Filter the mixture and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.

-

Dry the paste under a high vacuum pump for 2-3 hours to yield the final product as a pale yellow crystalline powder.[1]

Quantitative Data: N-oxidation of 2,6-dichloropyridine

| Parameter | Value | Reference |

| Starting Material | 2,6-dichloropyridine | [1] |

| Oxidizing Agent | m-chloroperoxybenzoic acid (m-CPBA) | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0-5 °C initially, then 20-25 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Product Yield | 90% | [1] |

| Product Purity | 97% | [1] |

Step 2: Nitration of 2,6-dichloropyridine-N-oxide

The second step is the nitration of the intermediate, 2,6-dichloropyridine-N-oxide, at the 4-position to yield the final product, this compound. This electrophilic substitution is directed to the 4-position due to the electronic effects of the N-oxide group.

Experimental Protocol: Nitration of 2,6-dichloropyridine-N-oxide

This protocol is adapted from a procedure for the nitration of the structurally similar 2-chloropyridine-N-oxide.[2]

Materials:

-

2,6-dichloropyridine-N-oxide

-

Concentrated sulfuric acid

-

Fuming nitric acid (90%)

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath to 0 °C with stirring.

-

Slowly and portion-wise, add 2,6-dichloropyridine-N-oxide to the cold sulfuric acid, maintaining the temperature between 5-10 °C.

-

Once the addition is complete, add fuming nitric acid dropwise, ensuring the temperature remains in the 5-10 °C range.

-

After the addition of nitric acid, heat the reaction mixture to 80 °C. An exothermic reaction may cause the temperature to rise.

-

Maintain the reaction temperature at 100-115 °C for 4-5 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

The solid product will precipitate. Collect the solid by filtration.

-

Wash the collected solid with several portions of cold water.

-

Dry the solid to obtain this compound.

Quantitative Data: Nitration of 2-chloropyridine-N-oxide (Analogous Reaction)

| Parameter | Value | Reference |

| Starting Material | 2-chloropyridine-N-oxide | [2] |

| Nitrating Agents | Fuming nitric acid, Concentrated sulfuric acid | [2] |

| Reaction Temperature | 100-115 °C | [2] |

| Reaction Time | 4-5 hours | [2] |

| Product Yield | ~75-85% (based on analogous reaction) | [2] |

Visualizations

Signaling Pathway of Synthesis

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Detailed workflow of the two-step synthesis process.

References

Application Note: Synthesis of 2,6-Dichloro-4-nitropyridine N-oxide

Introduction

2,6-Dichloro-4-nitropyridine N-oxide is a valuable chemical intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] The presence of the nitro group and chlorine atoms on the pyridine ring enhances its reactivity, making it a key building block for developing novel compounds.[1] The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating electrophilic substitution reactions that are otherwise challenging. This document provides a detailed protocol for the nitration of 2,6-dichloropyridine N-oxide to produce 2,6-dichloro-4-nitropyridine N-oxide. The primary method for this transformation is electrophilic nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.

Reaction Principle

The nitration of pyridine N-oxides typically occurs at the 4-position due to the electron-donating nature of the N-oxide group, which increases electron density at the para position, making it more susceptible to electrophilic attack.[2] The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This nitronium ion then attacks the electron-rich pyridine N-oxide ring to yield the 4-nitro derivative.

Experimental Protocol

This protocol is adapted from established methods for the nitration of pyridine N-oxides.[2][3]

Materials:

-

2,6-Dichloropyridine N-oxide

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Internal thermometer

-

Addition funnel with pressure equalization

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Desiccator

Procedure:

-

Preparation of the Nitrating Acid: In a separate flask, carefully and slowly add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.[3]

-

Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, an addition funnel, and a reflux condenser.

-

Reactant Addition: Charge the flask with 2,6-dichloropyridine N-oxide.

-

Nitrating Agent Addition: Slowly add the prepared nitrating acid dropwise to the stirred solution of 2,6-dichloropyridine N-oxide. Maintain the internal temperature of the reaction mixture between 20-30°C using an ice bath.

-

Reaction: After the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[2]

-

Neutralization: Slowly and carefully neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8. A precipitate should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold water and then dissolve it in a suitable solvent like acetone to separate it from inorganic salts.[3] Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2,6-dichloro-4-nitropyridine N-oxide. The product can be further purified by recrystallization if necessary.[3]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropyridine N-oxide | [4] |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | [3] |

| Reaction Temperature | 90-100 °C | Adapted from[5] |

| Reaction Time | 2-4 hours (monitor by TLC) | Adapted from[2][3] |

| Product | 2,6-Dichloro-4-nitropyridine N-oxide | [6] |

| Typical Yield | >80% | [7] |

| Melting Point of Starting Material | 138-142 °C |

Experimental Workflow Diagram

Caption: Experimental workflow for the nitration of 2,6-dichloropyridine N-oxide.

Reaction Mechanism Diagram

Caption: Simplified mechanism for the electrophilic nitration of 2,6-dichloropyridine N-oxide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. 2,6-Dichloropyridine N-oxide 98 2587-00-0 [sigmaaldrich.com]